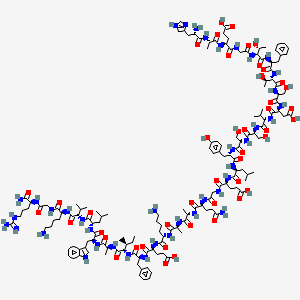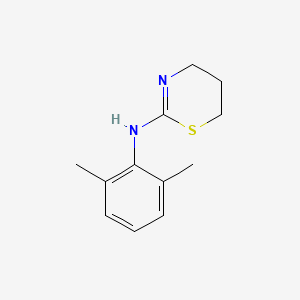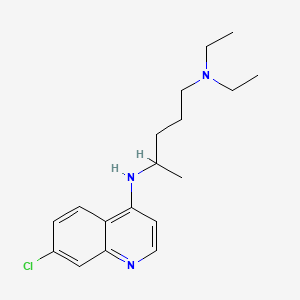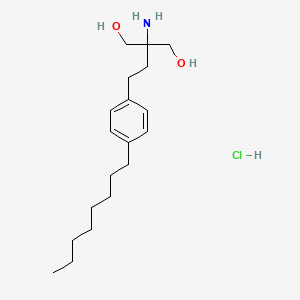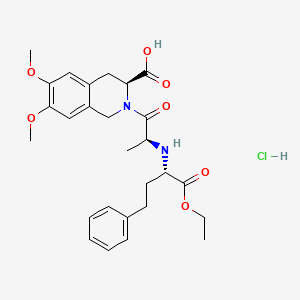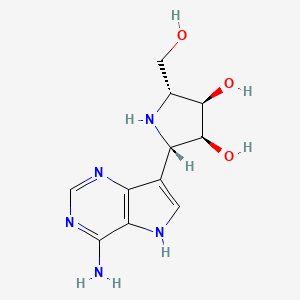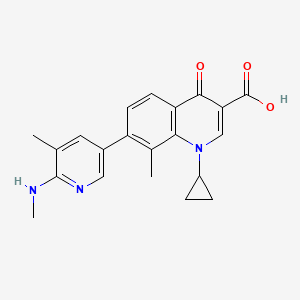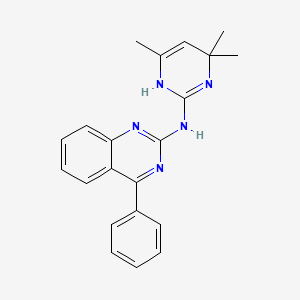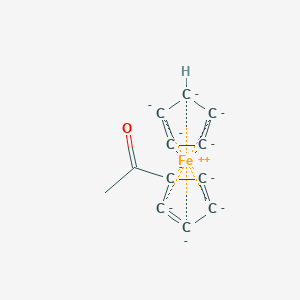
Acetylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylferrocene is an organoiron compound with the formula (C₅H₅)Fe(C₅H₄COCH₃). It consists of ferrocene substituted by an acetyl group on one of the cyclopentadienyl rings. This compound is an orange, air-stable solid that is soluble in organic solvents . This compound is widely used in various fields due to its unique chemical properties and stability.
Mechanism of Action
Target of Action
Acetylferrocene primarily interacts with aromatic systems . Its main target is the π-electron-rich aromatic ring . Specifically, it forms bonds with the cyclopentadienyl (C5H5-) ligands attached to the central iron (Fe2+) ion .
Mode of Action
The mechanism involves Friedel-Crafts acetylation, a classic organic reaction. Here’s how it unfolds:
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylferrocene is typically prepared by the Friedel-Crafts acylation of ferrocene. The reaction involves ferrocene and acetic anhydride in the presence of a catalyst, usually phosphoric acid . The general procedure is as follows:
- Combine ferrocene (1g) and acetic anhydride (3.3mL) in a round-bottom flask.
- Add phosphoric acid (0.7mL, 85%) and heat the reaction mixture on a hot water bath for 20 minutes with stirring.
- Pour the hot mixture onto crushed ice (27g) to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laboratory-scale synthesis methods can be scaled up for industrial purposes. The key is to maintain the reaction conditions and ensure efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
Acetylferrocene undergoes various chemical reactions, including:
Reduction: It can be reduced to form chiral alcohol derivatives, such as (C₅H₅)Fe(C₅H₄CH(OH)Me).
Substitution: Electrophilic aromatic substitution reactions, such as further acylation, can occur under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and other transition metal oxidants.
Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of this compound to its alcohol derivative.
Substitution: Acetic anhydride and phosphoric acid are used for acylation reactions.
Major Products
Oxidation: Acetyl ferrocenium.
Reduction: Chiral alcohol derivatives.
Substitution: Dithis compound as a minor product in some cases.
Scientific Research Applications
Acetylferrocene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various ferrocene derivatives and as a reagent in redox reactions.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the development of electrocatalysts and as a standard in electrochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound of acetylferrocene, consisting of iron sandwiched between two cyclopentadienyl rings.
Vinylferrocene: A derivative where a vinyl group replaces one hydrogen atom on the cyclopentadienyl ring.
Dithis compound: A compound with two acetyl groups attached to the cyclopentadienyl rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo various redox reactions and form stable derivatives makes it valuable in both research and industrial applications .
Properties
CAS No. |
1271-55-2 |
|---|---|
Molecular Formula |
C12H22FeO |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
cyclopentane;1-cyclopentylethanone;iron |
InChI |
InChI=1S/C7H12O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h7H,2-5H2,1H3;1-5H2; |
InChI Key |
CZHZORXSNFKIRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)[C-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |
Isomeric SMILES |
CC(=O)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC(=O)C1CCCC1.C1CCCC1.[Fe] |
Appearance |
Solid powder |
Key on ui other cas no. |
1271-55-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-Acetylferrocene; 1 Acetylferrocene; 1Acetylferrocene; Acetoferrocene; Acetylferrocene; |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of acetylferrocene?
A1: The molecular formula of this compound is C12H12FeO, and its molecular weight is 228.08 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including Infrared spectroscopy (IR) [, , , , , , , , ], Nuclear Magnetic Resonance spectroscopy (NMR) (both 1H and 13C) [, , , , , , , ], Mass Spectrometry (MS) [, , , , ], and Ultraviolet-Visible Spectroscopy (UV-Vis) [, , ].
Q3: What insights can be gained from the spectroscopic data of this compound?
A3: IR spectroscopy helps identify functional groups such as carbonyl (C=O) and cyclopentadienyl rings present in this compound [, ]. NMR spectroscopy provides information about the compound's structure and environment, particularly regarding hydrogen and carbon atoms [, , ]. MS helps determine the molecular weight and fragmentation pattern []. UV-Vis spectroscopy reveals electronic transitions within the molecule and can be used to study its interactions with other molecules [].
Q4: How is this compound typically synthesized?
A4: this compound is commonly synthesized through the Friedel-Crafts acylation reaction. This involves reacting ferrocene with acetic anhydride or acetyl chloride in the presence of a catalyst such as phosphoric acid or zinc oxide [, , , , ].
Q5: What is the Mannich reaction, and how is it relevant to this compound?
A5: The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. This compound, with its active α-hydrogen atom adjacent to the carbonyl group, can participate in the Mannich reaction, leading to the formation of β-amino ketones [, , ].
Q6: Can this compound participate in other types of reactions?
A6: Yes, this compound can undergo various other reactions, including oximation [], condensation reactions with hydrazides to form Schiff bases [, , , , ], and the Willgerodt-Kinder reaction to produce thioamides [].
Q7: How does the introduction of the acetyl group influence the properties of ferrocene?
A7: The acetyl group in this compound introduces a polar carbonyl group, influencing its solubility, reactivity, and electrochemical properties compared to unsubstituted ferrocene [, , , , ].
Q8: Has this compound been explored in the development of micro- and nanomaterials?
A8: Yes, researchers have successfully prepared this compound micro- and nanostructures using both top-down and bottom-up approaches []. These materials have shown potential in areas like sensing and catalysis.
Q9: Can this compound or its derivatives act as catalysts?
A9: Yes, this compound derivatives can act as catalysts. For instance, magnetic NiFe2O4 nanoparticles have been used as catalysts in the Claisen-Schmidt condensation reaction between this compound and aldehydes to produce ferrocenyl chalcones [].
Q10: Are there any biological applications for this compound and its derivatives?
A10: Yes, research suggests potential biological activities for this compound derivatives. Some studies have investigated their anti-tumor activity against human cancer cell lines [] and their antimicrobial activity against fungal and bacterial strains []. Additionally, researchers are exploring the incorporation of ferrocene into bioactive triazole compounds to potentially enhance their biological activities [].
Q11: Are there any known environmental concerns related to this compound?
A11: While the provided research doesn't extensively cover the environmental impact of this compound, responsible practices for its use, recycling, and waste management are crucial to minimize potential negative effects on the environment [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


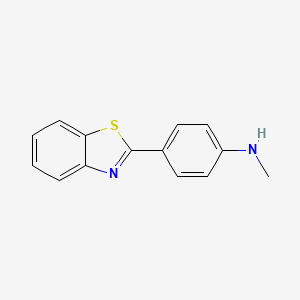
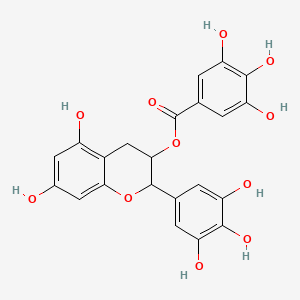
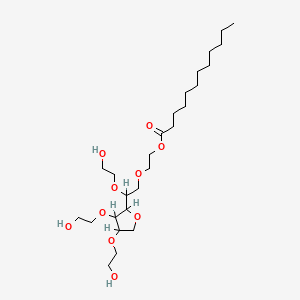
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
